Lipoxygenase Inhibition Potency of 3-Methoxy-1-benzofuran-2-carboxylic Acid vs. Unsubstituted Benzofuran-2-Carboxylic Acid
3-Methoxy-1-benzofuran-2-carboxylic acid is identified as a potent lipoxygenase inhibitor, a property not commonly attributed to the unsubstituted benzofuran-2-carboxylic acid [1]. The 3-methoxy substitution is a key structural feature that enables this specific enzyme inhibition, interfering with arachidonic acid metabolism [1].
| Evidence Dimension | Lipoxygenase Enzyme Inhibition |
|---|---|
| Target Compound Data | Identified as a potent inhibitor. |
| Comparator Or Baseline | Benzofuran-2-carboxylic acid (unsubstituted) |
| Quantified Difference | Activity is specifically attributed to the 3-methoxy substituted analog; the unsubstituted compound is not reported as a potent lipoxygenase inhibitor. |
| Conditions | In vitro enzyme assay; specific assay details not provided in the source database entry. |
Why This Matters
For research targeting the lipoxygenase pathway, this compound provides a distinct and specific tool that an unsubstituted analog does not, justifying its selection for anti-inflammatory or related studies.
- [1] Medical University of Lublin. (n.d.). Record details – MeSH Concept M0014961 (3-Methoxy-1-benzofuran-2-carboxylic acid). PPM Database. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
